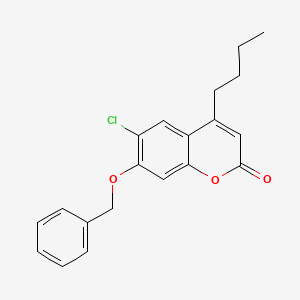![molecular formula C21H28N2O2 B5199498 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine, also known as MDPBP, is a synthetic compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This, in turn, leads to an increase in the activity of the central nervous system, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to increased activity of the central nervous system. This, in turn, results in various effects such as increased heart rate, blood pressure, and body temperature. It also leads to feelings of euphoria, alertness, and increased energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a long shelf life, making it suitable for long-term storage. However, this compound is a controlled substance and requires special permits for its use in lab experiments. It is also highly toxic and can pose a risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for research on 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its potential as a biomarker for drug abuse. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system. Finally, research is needed to develop better methods for the detection and identification of this compound in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop better methods for its detection and identification.
Métodos De Síntesis
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine can be synthesized using various methods, including the reductive amination of 1-(2,4-dimethoxyphenyl)-2-nitropropene with phenylpiperazine. Another method involves the condensation of 1-(2,4-dimethoxyphenyl)-2-propanone with phenylpiperazine in the presence of a reducing agent. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and forensic toxicology. In medicinal chemistry, this compound has been investigated for its potential as an antidepressant, anxiolytic, and anti-inflammatory agent. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a dopamine and serotonin reuptake inhibitor. In forensic toxicology, this compound has been identified as a designer drug that is commonly abused.
Propiedades
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17(15-18-9-10-20(24-2)16-21(18)25-3)22-11-13-23(14-12-22)19-7-5-4-6-8-19/h4-10,16-17H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUSUITMDWTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)

![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)

![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)

